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Compound of Interest

Compound Name:
Methyl 5-(3-chlorophenyl)-5-

oxovalerate

Cat. No.: B7968171

Get Quote

Executive Summary
Methyl 5-(3-chlorophenyl)-5-oxovalerate (also known as Methyl 4-(3-chlorobenzoyl)butyrate)

is a functionalized keto-ester intermediate used primarily in the synthesis of biologically active

heterocycles and indanone-based scaffolds. Its structure combines a reactive methyl ester, a

flexible alkyl linker, and an electron-deficient aryl ketone. This trifunctional nature makes it a

critical precursor for pyridazinones (via hydrazine condensation) and chloro-substituted

indanones (via intramolecular cyclization), both of which are privileged structures in kinase

inhibitors and metabolic regulators.

Chemical Identity & Structural Analysis[2][3][4]
This compound belongs to the family of

-aroylbutyrates. It serves as the methyl ester derivative of 5-(3-chlorophenyl)-5-oxovaleric acid
(CAS 75381-46-3).[1]

Physicochemical Profile[4][6][7][8][9][10][11]
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Property Value / Description

IUPAC Name Methyl 5-(3-chlorophenyl)-5-oxopentanoate

Common Synonyms
Methyl 4-(3-chlorobenzoyl)butyrate; 3-

Chlorobenzoyl-butyric acid methyl ester

Molecular Formula

Molecular Weight 240.68 g/mol

Parent Acid CAS
75381-46-3 (5-(3-chlorophenyl)-5-oxovaleric

acid)

Physical State
Viscous oil or low-melting solid (polymorph

dependent)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

water

SMILES COC(=O)CCCC(=O)c1cccc(Cl)c1

Structural Features[4][10]
Electrophilic Sites: The molecule possesses two distinct electrophilic carbons: the ester

carbonyl (C1) and the benzylic ketone (C5).

Regioselectivity: The meta-chloro substituent on the phenyl ring directs subsequent

electrophilic aromatic substitutions (EAS) primarily to the ortho and para positions relative to

the ketone, influencing cyclization isomers.

Synthetic Pathways[10][13]
The synthesis of Methyl 5-(3-chlorophenyl)-5-oxovalerate typically follows a two-step

sequence: Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation
Reaction: Chlorobenzene + Glutaric Anhydride

5-(3-chlorophenyl)-5-oxovaleric acid.
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Catalyst: Aluminum Chloride (

).

Solvent: Excess Chlorobenzene (acts as solvent and reactant) or Nitrobenzene.

Mechanism: The Lewis acid activates the anhydride, generating an acylium ion that attacks

the chlorobenzene ring. Due to the deactivating nature of the chloro group, the acylation

occurs predominantly at the para position, but the meta isomer (required here) is often a

minor product or requires specific directing conditions/separation. Note: Commercial supplies

often specify the isomer purity.

Step 2: Esterification
Reaction: 5-(3-chlorophenyl)-5-oxovaleric acid + Methanol

Methyl Ester.

Catalyst: Sulfuric acid (

) or Thionyl Chloride (

).

Protocol: Acid-catalyzed Fischer esterification is the most robust method.

Visualization of Synthesis
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Caption: Two-step synthetic route from commodity chemicals to the target keto-ester.

Reactivity & Pharmaceutical Applications
This scaffold is a "divergent intermediate," meaning it can be transformed into multiple distinct

pharmacophores depending on the reagents used.
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A. Synthesis of Pyridazinones (Cardiovascular & Anti-
inflammatory)
Reaction with hydrazine hydrate (

) effects a double condensation—first forming the hydrazone at the ketone, then cyclizing with
the ester to form a dihydropyridazinone.

Mechanism: Paal-Knorr-like cyclization.

Relevance: The pyridazinone core is found in PDE3 inhibitors (e.g., Pimobendan analogs)

and COX-2 inhibitors.

B. Intramolecular Cyclization to Indanones
Under strong acidic conditions (e.g., Polyphosphoric Acid - PPA), the free acid or ester

undergoes intramolecular Friedel-Crafts alkylation to form chloro-1-indanone derivatives.

Regiochemistry: Cyclization onto the meta-chlorophenyl ring can yield two isomers: 4-chloro-

1-indanone or 6-chloro-1-indanone. Steric hindrance usually favors the 6-chloro isomer.

Relevance: Indanones are precursors to Donepezil (Alzheimer's) and various kinase

inhibitors.

C. Kinase Inhibitor Linkers
The 5-carbon chain serves as a flexible tether in fragment-based drug design, linking an

aromatic warhead (the chlorophenyl group) to a solvent-exposed tail (via the ester).

Reaction Pathway Diagram
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Downstream Pharmacophores

Methyl 5-(3-chlorophenyl)-5-oxovalerate
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Caption: Divergent synthesis pathways yielding three distinct bioactive scaffolds.

Experimental Protocol: Synthesis of the Methyl
Ester
Objective: Conversion of 5-(3-chlorophenyl)-5-oxovaleric acid to its methyl ester.

Reagents:

5-(3-chlorophenyl)-5-oxovaleric acid (1.0 eq) [CAS 75381-46-3][1][2]

Methanol (Solvent/Reagent, excess)

Sulfuric Acid (Catalytic, 0.1 eq)

Sodium Bicarbonate (sat.[3] aq.)

Procedure:

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of

the keto-acid in 50 mL of anhydrous methanol.

Catalysis: Add 5 drops of concentrated
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carefully.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the acid spot disappears.

Work-up: Cool to room temperature. Concentrate methanol under reduced pressure.

Neutralization: Dissolve the residue in DCM (50 mL) and wash with saturated

(

mL) to remove unreacted acid and catalyst.

Isolation: Dry the organic layer over

, filter, and concentrate to yield the crude methyl ester.

Purification: If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc

gradient).

Handling & Safety Information
Hazard Classification: Irritant (Skin/Eye).

Storage: Store in a cool, dry place (

). Keep container tightly closed to prevent hydrolysis of the ester.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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